molecular formula C15H11ClN2O B11178155 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol

3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B11178155
M. Wt: 270.71 g/mol
InChI Key: ZVUJTVCIGWXCOF-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol is an organic compound characterized by a pyrazole ring substituted with a 4-chlorophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method includes the reaction of 4-chlorophenylhydrazine with 1,3-diphenyl-1,3-propanedione under acidic conditions to form the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of hydropyrazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydropyrazoles.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

Medicinally, derivatives of this compound are investigated for their anti-inflammatory, analgesic, and anticancer properties. These studies aim to develop new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-12-8-6-11(7-9-12)14-10-15(19)18(17-14)13-4-2-1-3-5-13/h1-10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUJTVCIGWXCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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